molecular formula C9H17NO2 B13562358 Ethyl (R)-3-amino-3-cyclobutylpropanoate

Ethyl (R)-3-amino-3-cyclobutylpropanoate

Cat. No.: B13562358
M. Wt: 171.24 g/mol
InChI Key: RCGDVEORAYFUJE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-3-amino-3-cyclobutylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an amino group, and a cyclobutyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-amino-3-cyclobutylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

where R represents the 3-amino-3-cyclobutylpropanoate moiety. The reaction is usually carried out under reflux conditions with concentrated sulfuric acid as the catalyst .

Industrial Production Methods

On an industrial scale, the production of Ethyl ®-3-amino-3-cyclobutylpropanoate can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ®-3-amino-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ®-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ®-3-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

RCGDVEORAYFUJE-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1CCC1)N

Canonical SMILES

CCOC(=O)CC(C1CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.